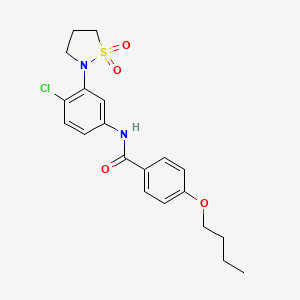

4-butoxy-N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide

Description

Properties

IUPAC Name |

4-butoxy-N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClN2O4S/c1-2-3-12-27-17-8-5-15(6-9-17)20(24)22-16-7-10-18(21)19(14-16)23-11-4-13-28(23,25)26/h5-10,14H,2-4,11-13H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYGDCOFMIJEBAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide typically involves multiple steps, starting from readily available starting materials. The process may include the following steps:

Formation of the butoxy group: This can be achieved through the reaction of butanol with an appropriate benzoyl chloride under basic conditions.

Introduction of the chloro group: Chlorination of the phenyl ring can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

Incorporation of the dioxidoisothiazolidinyl moiety: This step involves the reaction of the chloro-substituted phenyl ring with a suitable isothiazolidine derivative under oxidative conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophilic substitution can be carried out using reagents such as sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

The compound 4-butoxy-N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide , with the CAS number 1105216-54-3, is a complex organic molecule featuring a chloro-substituted aromatic system and a dioxidoisothiazolidin moiety. This compound has garnered interest in various scientific research applications, particularly in medicinal chemistry and materials science. Below is a comprehensive overview of its applications, supported by relevant data and case studies.

The compound features a benzamide structure with a butoxy group and a chloro-substituted phenyl ring, which contributes to its biological activity and potential therapeutic effects.

Medicinal Chemistry

Anticancer Activity : Research indicates that compounds containing isothiazolidin moieties exhibit significant anticancer properties. The presence of the dioxidoisothiazolidin group in this compound may enhance its efficacy against various cancer cell lines. Preliminary studies have shown that derivatives of this compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties : The chloro-substituted phenyl group has been associated with antimicrobial activity. Studies suggest that similar compounds can inhibit the growth of bacteria and fungi, indicating potential applications in developing new antibiotics or antifungal agents .

Materials Science

Polymer Chemistry : The unique structural features of this compound allow it to be utilized as a building block in polymer synthesis. Its ability to participate in radical polymerization can lead to the development of novel polymeric materials with tailored properties, such as enhanced thermal stability and mechanical strength .

Nanotechnology : Research has explored the use of this compound in creating nanostructured materials for drug delivery systems. Its compatibility with various solvents and stability under physiological conditions make it suitable for encapsulating therapeutic agents, enhancing their bioavailability .

Environmental Science

Biodegradable Polymers : The incorporation of this compound into polymer matrices can lead to the development of biodegradable materials. These materials are crucial for reducing plastic waste and environmental impact, aligning with current sustainability goals .

Case Study 1: Anticancer Activity

A study conducted on derivatives of this compound demonstrated its effectiveness against breast cancer cell lines. The compound showed IC50 values comparable to existing chemotherapeutics, suggesting its potential as an alternative treatment option .

Case Study 2: Antimicrobial Efficacy

In vitro tests revealed that the compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated a mechanism involving disruption of bacterial cell membranes, which could be leveraged in formulating new antimicrobial agents .

Mechanism of Action

The mechanism of action of 4-butoxy-N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues in Sulfone-Containing Heterocycles

: Triazole Sulfonamides and Thiones

Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones ([7–9]) share sulfonyl groups and aromatic substituents with the target compound. Key differences include:

- Heterocyclic Core : The target compound features a 1,1-dioxidoisothiazolidinyl ring, while ’s analogs use 1,2,4-triazole-thione cores. The smaller triazole ring (5-membered vs. 6-membered isothiazolidine) may alter binding affinity and metabolic stability .

- Synthesis : Both classes involve nucleophilic additions (e.g., hydrazides with isothiocyanates) and cyclization. However, the target’s isothiazolidine ring likely requires sulfoxidation steps to form the sulfone, whereas triazole-thiones are generated via base-mediated tautomerism .

Table 1: Structural and Spectral Comparison

Substituent Effects in Benzamide Derivatives

: Alkoxy and Halogen-Substituted Benzamides

Benzamides with varying alkoxy (methoxy, ethoxy) and halogen (chloro, nitro) groups provide insights into substituent effects:

- Electron-Withdrawing Groups : The 4-chloro substituent on the aniline ring directs electrophilic substitution and stabilizes the amide bond, similar to nitro groups in ’s analogs. Chloro’s moderate electronegativity balances steric and electronic effects better than bulkier groups .

Table 2: Substituent Impact on Properties

Fluorinated and Complex Heterocyclic Analogues

: Fluorophenyl-Benzamide Derivatives

Example 53 (4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide) highlights:

- Fluorine vs. Chlorine : Fluorine’s higher electronegativity increases polarity and metabolic stability compared to chlorine. However, chlorine’s larger atomic radius may improve hydrophobic interactions in binding pockets .

- Complex Heterocycles : The chromen-pyrazolopyrimidine core in introduces rigidity, contrasting with the target’s flexible isothiazolidinyl ring. This difference could influence target selectivity and pharmacokinetics .

Biological Activity

4-butoxy-N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its chemical formula . The presence of a chloro group, a butoxy chain, and a dioxidoisothiazolidin moiety suggests that it may interact with various biological targets.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:

- Case Study : A study on a related benzamide demonstrated inhibition of tumor cell proliferation in vitro and in vivo models. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Anti-inflammatory Effects

Research has also suggested that this compound may have anti-inflammatory properties:

- Mechanism : It is hypothesized that the compound could inhibit the expression of pro-inflammatory cytokines by blocking NF-kB signaling pathways, which are pivotal in inflammatory responses .

Table 1: Biological Activities of Related Compounds

Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity of benzamide derivatives:

- Anticancer Properties : A significant number of studies report that benzamide derivatives can inhibit cancer cell lines such as breast cancer (MCF7) and lung cancer (A549), suggesting a broad spectrum of antitumor activity.

- Mechanistic Insights : The compounds often induce cell cycle arrest at the G2/M phase and promote apoptosis via caspase activation .

- Pharmacokinetics : Preliminary pharmacokinetic studies indicate favorable absorption characteristics for related compounds, with moderate blood-brain barrier penetration and low toxicity profiles observed in animal models .

Q & A

Basic Question: What are the key considerations for synthesizing 4-butoxy-N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide, and how can experimental hazards be mitigated?

Answer:

Synthesis of this compound requires careful hazard analysis due to reactive intermediates and potential mutagenicity. Key steps include:

- Hazard Mitigation : Conduct a pre-experimental risk assessment for reagents like chlorinated intermediates, sodium pivalate, and dichloromethane. Use ventilation and personal protective equipment (PPE) to handle mutagenic byproducts, as Ames II testing suggests some anomeric amides exhibit mutagenicity .

- Reaction Optimization : Use sodium carbonate as a base for coupling reactions and trichloroisocyanuric acid for oxidation steps. Monitor decomposition via differential scanning calorimetry (DSC) for thermally unstable intermediates .

- Purification : Employ column chromatography with dichloromethane/pentane gradients to isolate the final product .

Advanced Question: How can structural contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) be resolved for this compound?

Answer:

Discrepancies between NMR and crystallographic data often arise from dynamic molecular behavior or crystal packing effects. To resolve these:

- X-ray Crystallography : Confirm the 3D configuration of the isothiazolidin-dioxide ring and benzamide substituents. For example, a crystal structure study of a related compound (4-chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide) revealed deviations in bond angles due to hydrogen bonding .

- Dynamic NMR (DNMR) : Analyze temperature-dependent NMR shifts to detect conformational exchange in the butoxy chain or isothiazolidin ring .

- Computational Validation : Compare experimental data with density functional theory (DFT)-optimized structures to identify steric or electronic distortions .

Basic Question: Which analytical techniques are critical for characterizing the purity and stability of this compound?

Answer:

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula and isotopic patterns, particularly for chlorine and sulfur atoms .

- Thermogravimetric Analysis (TGA) : Assess thermal stability of the sulfone group (1,1-dioxidoisothiazolidin) and decomposition onset .

- HPLC-PDA : Monitor hydrolytic degradation under acidic/basic conditions, focusing on the benzamide and isothiazolidin moieties .

Advanced Question: How does the 1,1-dioxidoisothiazolidin group influence the compound’s biochemical activity, and what are the implications for target selectivity?

Answer:

The sulfone group enhances electrophilicity, enabling covalent interactions with cysteine residues in bacterial enzymes like AcpS-PPTase. Key findings:

- Target Binding : Similar compounds (e.g., 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide) inhibit bacterial proliferation by dual-targeting PPTase enzymes .

- SAR Insights : The isothiazolidin-dioxide ring improves metabolic stability compared to non-sulfonated analogs, as shown in pharmacokinetic studies of related benzamides .

- Selectivity Challenges : Use molecular docking to predict off-target effects on human sulfotransferases due to structural similarities .

Basic Question: What statistical methods are recommended for optimizing reaction yields in multistep syntheses of this compound?

Answer:

Apply design of experiments (DoE) to minimize trial runs:

- Factorial Design : Screen variables (temperature, catalyst loading, solvent ratio) for the Buchwald-Hartwig amination step .

- Response Surface Methodology (RSM) : Optimize coupling efficiency between the 4-butoxybenzoyl chloride and aniline intermediates .

- Robustness Testing : Evaluate pH and stirring rate impacts on cyclization of the isothiazolidin-dioxide ring .

Advanced Question: How can researchers address discrepancies in reported antibacterial activity data across different studies?

Answer:

Contradictions often stem from assay variability or bacterial strain specificity. Solutions include:

- Standardized MIC Protocols : Use Clinical and Laboratory Standards Institute (CLSI) guidelines for minimum inhibitory concentration (MIC) testing .

- Mechanistic Profiling : Compare time-kill kinetics and post-antibiotic effects (PAE) against Gram-positive vs. Gram-negative models .

- Resistance Studies : Perform serial passage assays to assess mutation prevention concentration (MPC) and resistance gene expression (e.g., acpS mutations) .

Basic Question: What computational tools are suitable for predicting the metabolic pathways of this compound?

Answer:

- CYP450 Metabolism : Use Schrödinger’s BioLuminate or ADMET Predictor to identify oxidation sites on the butoxy chain and isothiazolidin ring .

- Phase II Conjugation : Simulate glucuronidation/sulfation of the benzamide group using SwissADME .

- Toxicity Prediction : Apply Derek Nexus to flag potential mutagenicity from the anomeric amide group .

Advanced Question: How can crystallographic data inform the design of derivatives with improved solubility?

Answer:

- Crystal Packing Analysis : Identify hydrophobic regions (e.g., 4-chlorophenyl group) contributing to low aqueous solubility. Modify with polar substituents (e.g., pyridyl instead of phenyl) .

- Salt Formation : Screen counterions (e.g., hydrochloride, mesylate) using pH-solubility profiles of related compounds .

- Co-Crystallization : Explore co-formers like cyclodextrins to enhance dissolution rates without altering bioactivity .

Basic Question: What are the best practices for storing and handling this compound to ensure long-term stability?

Answer:

- Storage Conditions : Store at -20°C in amber vials under argon to prevent oxidation of the sulfone group .

- Handling Precautions : Use gloveboxes for hygroscopic intermediates (e.g., sodium pivalate) to avoid hydrolysis .

- Stability Monitoring : Perform accelerated stability studies (40°C/75% RH) with HPLC tracking of degradation products .

Advanced Question: How can researchers validate the proposed dual-targeting mechanism of this compound against bacterial enzymes?

Answer:

- Enzyme Inhibition Assays : Measure IC50 values against purified AcpS and PPTase enzymes using radiolabeled acetyl-CoA substrates .

- Crystallographic Studies : Resolve co-crystal structures with target enzymes to confirm binding poses, as done for similar benzamide inhibitors .

- Genetic Knockdown : Use CRISPR-Cas9 to silence acpS/pptase genes in bacterial strains and assess potency shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.